1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-Chlorobenzyl Chloride: This is achieved by reacting 4-chlorobenzyl alcohol with thionyl chloride under reflux conditions.
Alkylation of Piperidine: The 4-chlorobenzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydride to form 4-(((4-chlorobenzyl)oxy)methyl)piperidine.
Acylation: The final step involves the acylation of the piperidine derivative with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one
- 1-(4-(((4-Bromobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one
- 1-(4-(((4-Methylbenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Uniqueness
1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the benzyl group, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2/c1-18(2,3)17(21)20-10-8-15(9-11-20)13-22-12-14-4-6-16(19)7-5-14/h4-7,15H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKUWJVKFJIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)COCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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